molecular formula C11H12N4S B13366108 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol

9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol

Cat. No.: B13366108
M. Wt: 232.31 g/mol
InChI Key: MYSMILIWXXJXSQ-UHFFFAOYSA-N
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Description

9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Preparation Methods

The synthesis of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-2-thiol with hydrazine derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate multiple signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol include other triazolobenzimidazole derivatives, such as:

  • 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
  • 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
  • 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol

These compounds share a similar core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propyl group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

4-propyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione

InChI

InChI=1S/C11H12N4S/c1-2-7-14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-6H,2,7H2,1H3,(H,13,16)

InChI Key

MYSMILIWXXJXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NNC3=S

Origin of Product

United States

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